molecular formula C12H17NO B10820347 1-Phenyl-2-(propylamino)propan-1-one CAS No. 52597-14-5

1-Phenyl-2-(propylamino)propan-1-one

Cat. No.: B10820347
CAS No.: 52597-14-5
M. Wt: 191.27 g/mol
InChI Key: GXPFWFAQFTVCDU-UHFFFAOYSA-N
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Description

1-Phenyl-2-(propylamino)propan-1-one, also known as N-propylcathinone, is a synthetic cathinone derivative with the molecular formula C₁₂H₁₇NO. Structurally, it consists of a propan-1-one backbone substituted with a phenyl group at the 1-position and a propylamino group at the 2-position. This compound is part of the β-keto amphetamine class, characterized by a ketone group at the β-position relative to the nitrogen atom .

Properties

CAS No.

52597-14-5

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-phenyl-2-(propylamino)propan-1-one

InChI

InChI=1S/C12H17NO/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3

InChI Key

GXPFWFAQFTVCDU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : Propylcathinone (hydrochloride) can be synthesized through several methods. One common approach involves the α-bromination of propiophenone followed by reaction with propylamine. The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods: : Industrial production of propylcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is often produced as a crystalline solid with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: : Propylcathinone (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can yield the corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield propylcathinone ketone, while reduction may produce propylcathinone alcohol .

Scientific Research Applications

Propylcathinone (hydrochloride) is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of propylcathinone (hydrochloride) involves the inhibition of monoamine transporters, particularly those for dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The compound interacts with molecular targets such as the dopamine transporter (DAT) and serotonin transporter (SERT), affecting pathways related to reward and locomotion .

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolism: N-Propylcathinone undergoes hepatic oxidation to form 4-hydroxy-N-propylcathinone, a metabolite detectable in urine via GC-MS .
  • Stability: The hydrochloride salt form (e.g., 1-phenyl-2-(propylamino)propan-1-one·HCl) exhibits improved solubility in polar solvents compared to freebase forms .
  • C₄ alkyl chain) suggests comparable stimulant effects with reduced potency .

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